3-Bromo-4-methylbenzene-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrFO2S |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-4-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 |
InChI Key |
JYADGRHNQICZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)Br |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material : A bromo-methyl-substituted benzene trisulfonyl fluoride.
- Reagents : Potassium fluoride (KF) as the catalyst.
- Conditions : Heating at 170–250°C under inert atmosphere.
- Mechanism : Fluoride ions displace sulfonyl groups, with reaction extent controlled by KF stoichiometry.
| Parameter | Details | Source |
|---|---|---|
| Catalyst | KF (1–3 equivalents per sulfonyl group) | |
| Temperature | 170–250°C | |
| Yield (Single Fluoride) | ~70–80% (theoretical) |
Key Insight : This method is limited by the availability of polysulfonyl precursors and requires precise temperature control to avoid side reactions.
Palladium-Catalyzed Sulfonylation from Aryl Bromides
A one-pot, two-step process converts aryl bromides to sulfonyl fluorides using palladium catalysis.
Procedure:
- Sulfination : 3-Bromo-4-methylbromobenzene reacts with SO₂ (from DABSO) via PdCl₂(AmPhos)₂ catalysis.
- Fluorination : Sulfinate intermediate treated with NFSI (N-fluorobenzenesulfonimide).
| Parameter | Details | Source |
|---|---|---|
| Catalyst | PdCl₂(AmPhos)₂ (5 mol%) | |
| Solvent | Anhydrous iPrOH | |
| Fluorinating Agent | NFSI (1.5 equivalents) | |
| Yield | 75–90% |
Advantages : High functional group tolerance; applicable to complex substrates.
Sandmeyer Reaction and Subsequent Fluorination
Classic sulfonyl chloride synthesis followed by fluoride exchange.
Procedure:
- Sulfinic Acid Formation : Diazotization of 3-bromo-4-methylaniline, followed by reaction with NaHSO₃.
- Chlorination : Oxidation to sulfonyl chloride using Cl₂ or SO₂Cl₂.
- Fluorination : KHF₂ or AgF-mediated chloride-to-fluoride exchange.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85% | |
| Sulfonyl Chloride | SO₂Cl₂, DMF, 50°C | 78% | |
| Fluorination | KHF₂, MeCN, reflux | 65% |
Limitation : Multi-step process with moderate overall yield (~50%).
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Fluorodesulfonylation | 70–80% | Moderate | Low |
| Pd-Catalyzed | 75–90% | High | Moderate |
| Sandmeyer-Fluorination | ~50% | Low | High |
| Direct Diazotization | 60–70% | Moderate | Moderate |
Recommendation : The palladium-catalyzed route offers the best balance of yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
-
Electrophilic Aromatic Substitution
Reagents: Various electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), etc.
Conditions: Typically carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Products: Substituted benzene derivatives with the electrophile replacing a hydrogen atom on the benzene ring.
-
Nucleophilic Aromatic Substitution
Reagents: Nucleophiles such as hydroxide ion (OH-), amines, etc.
Conditions: Often requires elevated temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substituted benzene derivatives with the nucleophile replacing the bromine atom.
Scientific Research Applications
3-Bromo-4-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Utilized in the design of inhibitors for specific enzymes involved in various biological pathways.
-
Medicine
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
- Studied for its possible therapeutic effects and mechanisms of action in treating certain diseases.
-
Industry
- Applied in the production of specialty chemicals and materials.
- Used in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-methylbenzene-1-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions. The bromine atom and methyl group on the benzene ring also influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Structural and Molecular Properties
The compound is compared below with its closest analog, 3-bromo-4-methylbenzene-1-sulfonyl chloride (CAS: N/A; molecular formula: C₇H₆BrClO₂S ), and other sulfonyl halides.
Key Observations :
- The chloride analog has a higher molecular weight (~16.45 g/mol difference) due to chlorine’s larger atomic mass compared to fluorine.
- Reactivity : Sulfonyl chlorides are generally more reactive than fluorides, often serving as intermediates in sulfonamide synthesis. Fluorides, however, exhibit greater hydrolytic stability, making them suitable for applications requiring prolonged shelf life .
Computational and Experimental Data Gaps
- Boiling Points : Experimental data for both compounds are unavailable, limiting direct comparisons of physical properties .
- Theoretical Predictions : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms , could predict thermochemical properties (e.g., bond dissociation energies) to guide synthetic applications.
Biological Activity
3-Bromo-4-methylbenzene-1-sulfonyl fluoride is an organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a sulfonyl fluoride functional group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 221.09 g/mol. This compound is notable for its reactive sulfonyl fluoride group, which plays a significant role in various biological and chemical applications.
The biological activity of sulfonyl fluorides often involves covalent modification of proteins, particularly through the formation of stable adducts with nucleophilic residues such as cysteine and histidine. This mechanism can lead to the modulation of protein function, potentially resulting in therapeutic effects .
Case Studies and Research Findings
- Cereblon Binding : A study highlighted the development of sulfonyl fluoride probes that covalently engage cereblon, an E3 ubiquitin ligase component. These probes demonstrated varying binding potencies, indicating that structural modifications can significantly influence biological activity .
- Antimicrobial Activity : Similar compounds have been shown to possess antimicrobial properties. For instance, certain sulfonyl fluorides have been tested against various bacterial strains, demonstrating effective inhibition .
- Synthetic Applications : The synthesis of this compound can be achieved through multiple methods, often involving the transformation of sulfonic acids or their derivatives into the corresponding sulfonyl fluorides. This synthetic versatility allows for the exploration of various biological applications .
Comparative Analysis
To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C7H6BrFOS | Contains both bromine and methyl groups |
| 4-Bromo-3-methylbenzene-1-sulfonyl fluoride | C7H6BrFOS | Similar structure but different substitution pattern |
| 4-Methylbenzenesulfonyl fluoride | C7H9FO2S | Lacks bromine; used in diverse synthetic applications |
| 3-Bromobenzenesulfonyl fluoride | C6H5BrFOS | No methyl group; simpler structure |
The differences in substitution patterns and functional groups among these compounds influence their reactivity and potential applications in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
